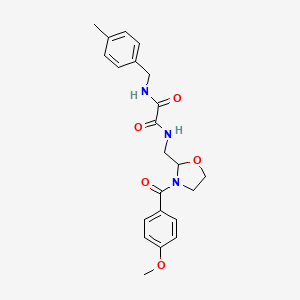

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-15-3-5-16(6-4-15)13-23-20(26)21(27)24-14-19-25(11-12-30-19)22(28)17-7-9-18(29-2)10-8-17/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVPMVYBGPGRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone core. This can be achieved through the cyclization of amino alcohols with chloroformates or carbonates

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool for probing biological processes.

Medicine: In medicine, this compound may be explored for its therapeutic potential. Its structural complexity and functional groups could make it suitable for drug development, particularly in the areas of anti-inflammatory and analgesic agents.

Industry: In industry, this compound could be used in the development of new materials, such as polymers and coatings. Its chemical properties may also be exploited in the creation of advanced chemical sensors and diagnostic tools.

Mechanism of Action

The mechanism by which N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to desired biological outcomes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its catalytic activity.

Comparison with Similar Compounds

Key Observations :

- The target compound lacks the thiazole-pyrrolidine motif of analogs but shares the oxazolidine ring, which may influence binding to viral targets .

- The 4-methylbenzyl group at N2 resembles the 4-chlorophenyl group in compound 13, suggesting hydrophobic interactions are critical for activity .

Umami Flavoring Oxalamides

Oxalamides with methoxybenzyl and pyridyl groups act as potent umami flavor enhancers (Table 2).

Table 2: Flavoring Oxalamides from

Key Observations :

- The target compound’s 4-methoxybenzoyl group differs from the 2,4-dimethoxybenzyl group in S336, reducing its likelihood as a flavoring agent .

- Bulky oxazolidine substituents may hinder receptor binding (hTAS1R1/hTAS1R3) compared to smaller methoxybenzyl groups in umami compounds .

Enzyme-Targeting Oxalamides

Oxalamides with aryl and methoxyphenethyl groups inhibit enzymes like stearoyl-CoA desaturase (SCD) (Table 3).

Table 3: Enzyme Inhibitors from

Key Observations :

- The oxazolidine ring may act as a metabolically labile prodrug moiety, similar to CYP4F11-activated inhibitors .

Structural and Metabolic Comparisons

Substituent Effects :

- Aryl Groups : Electron-withdrawing groups (e.g., Cl, F in compounds) enhance metabolic stability but reduce aqueous solubility .

- Methoxy vs. Methyl : Methoxy groups (e.g., in S336) improve receptor affinity, while methyl groups (e.g., 4-methylbenzyl in the target compound) enhance hydrophobic interactions .

Biological Activity

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Structural Characteristics

The compound belongs to the oxalamide class and features an oxazolidinone ring, which is known for its biological significance. The molecular formula is with a molecular weight of approximately 398.419 g/mol. The structure includes:

- Oxazolidinone ring : Contributes to the compound's potential pharmacological properties.

- Methoxybenzoyl group : May enhance lipophilicity, impacting absorption and distribution.

- Methylbenzyl group : Potentially increases binding affinity to biological targets.

The biological activity of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Antimicrobial Activity : Many oxazolidinone derivatives have shown promising results against bacterial strains, including MRSA and other resistant pathogens. The compound's mechanism may involve disrupting cell wall synthesis or inhibiting protein synthesis.

- Anticancer Properties : Preliminary studies suggest that oxalamides can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide:

Synthesis and Optimization

The synthesis of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves several steps:

- Preparation of Oxazolidinone Intermediate : This involves reacting an amino alcohol with a suitable acyl chloride under basic conditions.

- Coupling Reaction : The oxazolidinone intermediate is coupled with an oxalamide derivative through amide bond formation.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Q & A

Q. What are the recommended synthetic routes for N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of oxalamide derivatives typically follows a multi-step protocol involving (1) precursor functionalization and (2) coupling reactions. For example, the oxazolidinone core can be synthesized via SnCl₂·2H₂O-mediated reduction of nitro groups (e.g., converting (4-nitrophenyl)(4-hydroxyphenyl)methanone to the corresponding amine intermediate) . Subsequent coupling with oxalyl chloride derivatives under anhydrous conditions (e.g., using triethylamine in 1,4-dioxane at 10°C) yields the oxalamide backbone . Optimization Strategies :

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Temperature Control : Maintain low temperatures (<15°C) during acid chloride additions to minimize dimerization .

- Purification : Employ silica gel chromatography or recrystallization (e.g., from chloroform/ethanol) to isolate high-purity products (≥90%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound, especially in resolving stereochemical ambiguities?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- ¹H/¹³C NMR : Assign peaks for methoxybenzoyl (δ ~3.8 ppm for OCH₃), oxazolidinone (δ ~4.2–5.5 ppm for CH₂ and NH), and aromatic protons (δ ~6.8–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode with <2 ppm error) .

- HPLC with Chiral Columns : Resolve enantiomers using polysaccharide-based columns (e.g., Daicel Chiralpak®) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed across different studies involving oxalamide derivatives?

- Methodological Answer : Discrepancies often arise from methodological variability . To mitigate:

- Standardize Assays : Use identical enzyme sources (e.g., recombinant CYP450 isoforms) and substrate concentrations .

- Control for Stereochemistry : Test separated enantiomers, as biological activity can vary significantly between stereoisomers .

- Replicate Under Dual Conditions : Perform assays at both physiological (37°C, pH 7.4) and optimized (e.g., 25°C for stability) parameters to identify context-dependent effects .

Q. What computational strategies are effective in predicting the binding interactions of this compound with cytochrome P450 enzymes, given its structural complexity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with CYP4F11’s active site. Prioritize flexible docking to account for oxazolidinone ring mobility .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of hydrogen bonds between the methoxybenzoyl group and heme iron .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing 4-methylbenzyl with 4-chlorobenzyl) to predict potency changes .

Q. How should researchers design experiments to systematically investigate structure-activity relationships (SAR) for modifications to the oxazolidinone and benzyl moieties?

- Methodological Answer : A stepwise SAR protocol is recommended:

- Core Modifications : Synthesize analogs with varied substituents on the oxazolidinone (e.g., 4-methoxy vs. 4-nitrobenzoyl) and benzyl (e.g., 4-methyl vs. 4-chloro) groups .

- Pharmacological Profiling : Test all analogs against target enzymes (e.g., CYP4F11) and off-targets (e.g., soluble epoxide hydrolase) using fluorescence-based activity assays .

- Data Clustering : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with inhibitory IC₅₀ values .

Q. What methodological considerations are critical when comparing in vitro inhibitory potency data across different enzyme inhibition studies for this class of compounds?

- Methodological Answer : Key factors include:

- Enzyme Source Consistency : Use recombinant enzymes with identical expression systems (e.g., baculovirus vs. E. coli) to avoid activity variations .

- Substrate Competition : Account for endogenous substrates (e.g., arachidonic acid in CYP450 assays) by normalizing activity to substrate-free controls .

- Data Normalization : Express inhibition as % activity relative to a positive control (e.g., 1 μM ketoconazole for CYP3A4) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.